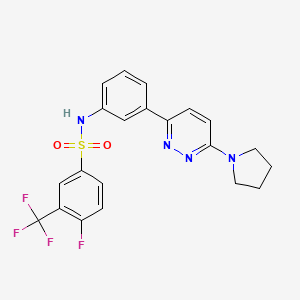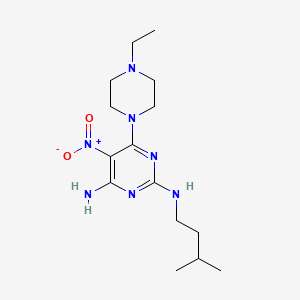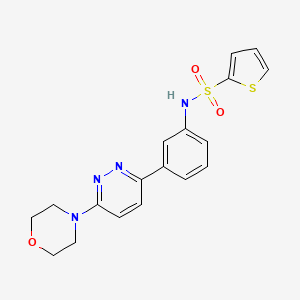![molecular formula C17H13N5O3S B11256963 6-(4-nitrophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11256963.png)
6-(4-nitrophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-nitrophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound with an intriguing structure. Let’s break it down:
6-(4-nitrophenyl): This part of the compound contains a nitro group (NO₂) attached to a phenyl ring. The nitro group is electron-withdrawing, affecting the compound’s reactivity.
3-(phenoxymethyl): Here, we have a phenoxymethyl group (Ph-O-CH₂) linked to the triazole ring. The phenoxymethyl group contributes to the compound’s solubility and stability.
7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: The core structure consists of a triazole ring fused with a thiadiazine ring
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, including condensation reactions, cyclizations, and functional group transformations. One common approach involves the reaction of appropriate precursors under controlled conditions.
Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthesis for yield, purity, and scalability. These methods often involve efficient reagents and catalysts to streamline the process.
Chemical Reactions Analysis
6-(4-nitrophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various reactions:
Oxidation: The nitro group can be reduced to an amino group (NH₂) or oxidized to a nitroso group (NO).
Substitution: The phenoxymethyl group may undergo nucleophilic substitution reactions.
Ring Closure: The triazole and thiadiazine rings can participate in cyclization reactions.
Common reagents include reducing agents (e.g., SnCl₂), nucleophiles (e.g., NaOH), and acid catalysts (e.g., HCl).
Major products depend on reaction conditions and substituents but may include derivatives with altered solubility, bioactivity, or pharmacological properties.
Scientific Research Applications
This compound finds applications across disciplines:
Medicine: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.
Chemistry: It serves as a building block for designing novel compounds.
Industry: Its unique structure may lead to materials with specific properties (e.g., optical, electronic).
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While 6-(4-nitrophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its fused triazole-thiadiazine ring system, similar compounds include other triazoles, thiadiazines, and nitrophenyl derivatives.
Properties
Molecular Formula |
C17H13N5O3S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H13N5O3S/c23-22(24)13-8-6-12(7-9-13)15-11-26-17-19-18-16(21(17)20-15)10-25-14-4-2-1-3-5-14/h1-9H,10-11H2 |
InChI Key |
CKNQJDKZVZNADC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)COC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[4-(dimethylamino)phenyl]-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256887.png)

![N-(2-Methoxyethyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11256894.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11256903.png)
![5-methyl-3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11256918.png)
![N-(4-chlorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11256930.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11256934.png)
![4-chloro-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B11256941.png)
![9-ethyl-8-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11256943.png)


![N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11256961.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B11256964.png)
